molecular formula C5H11NO B031351 (3R)-1-methylpyrrolidin-3-ol CAS No. 104641-60-3

(3R)-1-methylpyrrolidin-3-ol

Cat. No. B031351
M. Wt: 101.15 g/mol
InChI Key: FLVFPAIGVBQGET-RXMQYKEDSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of related pyrrolidine derivatives has been demonstrated through various approaches. For example, the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been used for the asymmetric synthesis of pyrrolidine carboxylic acids, showcasing a method that could potentially be adapted for (3R)-1-methylpyrrolidin-3-ol (Bunnage et al., 2004). Additionally, proline-catalyzed sequential alpha-aminoxylation/alpha-amination has been employed for the synthesis of similar compounds, which might offer insights into the synthesis of (3R)-1-methylpyrrolidin-3-ol (Jha et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including (3R)-1-methylpyrrolidin-3-ol, can be analyzed through various spectroscopic techniques. Studies such as the crystal structure analysis of related compounds provide insights into the molecular arrangements and bonding patterns that could be applicable to (3R)-1-methylpyrrolidin-3-ol (Tahar et al., 2013).

Chemical Reactions and Properties

(3R)-1-Methylpyrrolidin-3-ol can participate in a variety of chemical reactions due to its functional groups. For instance, its amine and hydroxyl groups can undergo reactions such as alkylation, acylation, and conjugate addition. The reactivity of similar pyrrolidine compounds in the synthesis of biologically active molecules might provide a framework for understanding the chemical behavior of (3R)-1-methylpyrrolidin-3-ol (Diakos et al., 2009).

Scientific Research Applications

1. Enantioselective Synthesis

[(3R)-1-methylpyrrolidin-3-ol] is used in enantioselective synthesis, a key process in the creation of chiral compounds. This approach is vital in the pharmaceutical industry, where the chirality of a molecule can greatly influence its biological activity. For instance, the synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes has been accomplished using this compound (Jha, Kondekar, & Kumar, 2010).

2. Neuroprotection Research

Research indicates that derivatives of (3R)-1-methylpyrrolidin-3-ol may offer neuroprotective benefits. For example, Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), closely related to (3R)-1-methylpyrrolidin-3-ol, has been identified as a potent and selective agonist of metabotropic glutamate receptors, offering protection against excitotoxic neuronal death (Battaglia et al., 1998).

3. Anticancer Agent Development

Compounds structurally related to (3R)-1-methylpyrrolidin-3-ol are being investigated for their potential as anticancer agents. For example, the development of new anticancer agents based on α-mannosidase inhibition explores compounds with a 2-aminomethyl-3,4-dihydroxypyrrolidine scaffold, showing potential as new anti-cancer leads (Fiaux, 2007).

4. Bromodomain Inhibition

N-Methylpyrrolidone, a compound structurally similar to (3R)-1-methylpyrrolidin-3-ol, has been studied for its potential in fragment-based drug design, particularly in bromodomain inhibition. This research could lead to new therapeutic approaches in treating diseases influenced by epigenetic factors (Hilton-Proctor et al., 2019).

5. Preparation of Imino Sugars

The compound also finds use in the synthesis of imino sugars, which have significant therapeutic potential. An example is the synthesis of (2R,3R,4S)-2-(hydroxymethyl)-4-methylpyrrolidine-3,4-diol from naturally occurring sugar and amino acid, highlighting the compound's utility in complex organic syntheses (Kotian et al., 2011).

properties

IUPAC Name

(3R)-1-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVFPAIGVBQGET-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426239
Record name (3R)-1-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-methylpyrrolidin-3-ol

CAS RN

104641-60-3
Record name (3R)-1-Methyl-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104641-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-pyrrolidinol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-1-Methylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-Methyl-3-pyrrolidinol
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Record name 1-METHYL-3-PYRROLIDINOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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